molecular formula C14H22ClN3O2S B5396938 N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide

Cat. No. B5396938
M. Wt: 331.9 g/mol
InChI Key: BMSZIVNJVIMGLZ-UHFFFAOYSA-N
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Description

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide, also known as BMS-986205, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of various cytokines. BMS-986205 has shown potential as a therapeutic agent for the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.

Mechanism of Action

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By blocking the activity of TYK2, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide reduces the production of pro-inflammatory cytokines and helps to restore immune balance.
Biochemical and Physiological Effects
N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide was shown to reduce the production of pro-inflammatory cytokines, such as IL-12 and IL-23, while increasing the production of anti-inflammatory cytokines, such as IL-10. N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide was also shown to reduce the activation of immune cells, such as T cells and dendritic cells, which play a key role in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide has also shown good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, one limitation of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the study of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide. One area of interest is the potential use of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of combination therapies that target multiple cytokine pathways, such as the IL-23 and IL-17 pathways. Finally, there is also interest in the development of biomarkers that can predict response to N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide treatment, which could help to identify patients who are most likely to benefit from this therapy.
In conclusion, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide is a promising small molecule inhibitor of the TYK2 enzyme, with potential applications in the treatment of autoimmune diseases. Further research is needed to fully understand the mechanisms of action and potential clinical applications of this compound.

Synthesis Methods

The synthesis of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide involves several steps, including the reaction of 6-chloropyridine-3-carbaldehyde with (R)-tert-butanesulfinamide, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with (R)-3-(bromomethyl)pyrrolidine to yield the final product.

Scientific Research Applications

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide has been extensively studied in preclinical models and has shown promising results in the treatment of autoimmune diseases. In a mouse model of psoriasis, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide was shown to reduce skin inflammation and improve disease symptoms. In a mouse model of inflammatory bowel disease, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide was shown to reduce colon inflammation and improve overall disease severity.

properties

IUPAC Name

N-[[1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2S/c1-2-7-21(19,20)17-9-13-5-6-18(11-13)10-12-3-4-14(15)16-8-12/h3-4,8,13,17H,2,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSZIVNJVIMGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CCN(C1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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